molecular formula C11H11ClN2O2S B14947222 2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid

2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid

Cat. No.: B14947222
M. Wt: 270.74 g/mol
InChI Key: WSTMMZAZOHLFLK-UHFFFAOYSA-N
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Description

2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]propanoic acid is a chemical compound that features a pyridine ring substituted with chlorine, cyano, and methyl groups, along with a propanoic acid moiety attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]propanoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as chlorinated and methylated precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the pyridine ring through a thiolation reaction, using reagents such as thiols or disulfides.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as sodium azide or thiourea are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]acetic acid
  • 2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]butanoic acid
  • 2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]pentanoic acid

Uniqueness

2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C11H11ClN2O2S/c1-5-8(4-13)10(14-6(2)9(5)12)17-7(3)11(15)16/h7H,1-3H3,(H,15,16)

InChI Key

WSTMMZAZOHLFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SC(C)C(=O)O)C#N

Origin of Product

United States

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